Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912031
InChI: InChI=1S/C15H13F2NO2/c1-9-5-11(13(8-18-9)15(19)20-2)6-10-3-4-12(16)7-14(10)17/h3-5,7-8H,6H2,1-2H3
SMILES:
Molecular Formula: C15H13F2NO2
Molecular Weight: 277.27 g/mol

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate

CAS No.:

Cat. No.: VC15912031

Molecular Formula: C15H13F2NO2

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate -

Specification

Molecular Formula C15H13F2NO2
Molecular Weight 277.27 g/mol
IUPAC Name methyl 4-[(2,4-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C15H13F2NO2/c1-9-5-11(13(8-18-9)15(19)20-2)6-10-3-4-12(16)7-14(10)17/h3-5,7-8H,6H2,1-2H3
Standard InChI Key YSHKYAKEQOZBBA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=N1)C(=O)OC)CC2=C(C=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate comprises a pyridine ring substituted with a methyl ester at the 3-position, a methyl group at the 6-position, and a 2,4-difluorobenzyl group at the 4-position. The fluorine atoms on the benzyl moiety enhance lipophilicity and metabolic stability, which are critical for drug bioavailability .

Physical Properties

Comparative data from structurally similar compounds suggest the following properties:

PropertyValue (Inferred)Source Compound
Melting Point80–85°CMethyl nicotinate
Boiling Point300–305°C (decomposition)Methyl 6-methylnicotinate
LogP (Partition Coefficient)2.8–3.2Methyl 2,4-dichloro-6-methylnicotinate
SolubilityLow in water, soluble in organic solventsMethyl nicotinate

The presence of fluorine atoms likely increases hydrophobic interactions, reducing aqueous solubility compared to non-fluorinated analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate can be extrapolated from methods used for analogous compounds. A plausible route involves:

  • Esterification of Nicotinic Acid:
    Methyl 6-methylnicotinate is synthesized via esterification of 6-methylnicotinic acid using methanol and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

    6-Methylnicotinic acid+MeOHEDCI, DMAPMethyl 6-methylnicotinate\text{6-Methylnicotinic acid} + \text{MeOH} \xrightarrow{\text{EDCI, DMAP}} \text{Methyl 6-methylnicotinate}
  • Bromination at the 4-Position:
    Bromination using phosphorus oxybromide (POBr₃) yields methyl 4-bromo-6-methylnicotinate .

  • Suzuki-Miyaura Coupling:
    Substitution of the bromine atom with a 2,4-difluorobenzyl group via palladium-catalyzed cross-coupling .

    Methyl 4-bromo-6-methylnicotinate+2,4-Difluorobenzylboronic acidPd catalystTarget Compound\text{Methyl 4-bromo-6-methylnicotinate} + \text{2,4-Difluorobenzylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Characterization Techniques

Key analytical methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight .

  • HPLC: Assesses purity, particularly critical for pharmaceutical applications .

Application AreaRationale
NeuropharmacologyStructural similarity to DAAO inhibitors .
OncologyFluorinated compounds often exhibit antiproliferative effects .
DermatologyRubefacient properties akin to methyl nicotinate .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Impact
Methyl 6-methylnicotinate Lacks fluorobenzyl groupLower lipophilicity, reduced CNS activity
Methyl 2,4-dichloro-6-methylnicotinate Chlorine instead of fluorineAltered electronic effects, higher toxicity
Methyl nicotinate No methyl or fluorobenzyl groupsRubefacient activity only

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